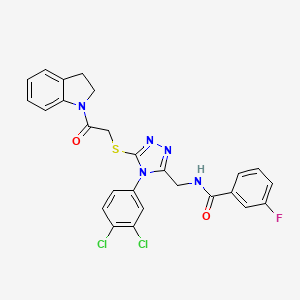
N-((4-(3,4-dichlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-(3,4-dichlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C26H20Cl2FN5O2S and its molecular weight is 556.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((4-(3,4-dichlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies to present a detailed picture of its pharmacological implications.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the indolin moiety and the dichlorophenyl group contributes to its potential efficacy against various biological targets. The molecular formula is C25H22Cl2N4OS, with a molecular weight of approximately 514.9 g/mol.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds containing triazole and indole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.
Key Findings:
- In Vitro Studies: A study evaluating related triazole derivatives demonstrated significant antiproliferative activity against various cancer cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) with IC50 values in the low micromolar range .
- Mechanism of Action: The mechanism often involves induction of apoptosis and cell cycle arrest at the G2/M phase, which is consistent with the action of colchicine, a known microtubule polymerization inhibitor .
Antimicrobial Activity
Triazole derivatives have also been investigated for their antimicrobial properties. The structure of this compound suggests potential efficacy against bacterial and fungal pathogens.
Key Findings:
- Broad Spectrum Activity: Triazoles are known for their antifungal activity; compounds with similar structures have been reported to exhibit significant antifungal effects against Candida species and Aspergillus .
Data Tables
| Biological Activity | Cell Line/Pathogen | IC50 / MIC (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HeLa | 0.52 | Apoptosis |
| Anticancer | MCF-7 | 0.34 | Cell Cycle Arrest |
| Antifungal | Candida albicans | 0.5 | Cell Membrane Disruption |
Case Studies
-
Case Study on Anticancer Efficacy:
A recent study synthesized several triazole derivatives and evaluated their anticancer effects. Among them, a compound structurally similar to this compound exhibited potent activity against multiple cancer cell lines with mechanisms involving apoptosis induction and inhibition of tubulin polymerization . -
Case Study on Antimicrobial Properties:
Another research focused on triazole derivatives indicated that compounds exhibiting structural similarities showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The study emphasized the role of the thioether linkage in enhancing antimicrobial action .
Properties
IUPAC Name |
N-[[4-(3,4-dichlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20Cl2FN5O2S/c27-20-9-8-19(13-21(20)28)34-23(14-30-25(36)17-5-3-6-18(29)12-17)31-32-26(34)37-15-24(35)33-11-10-16-4-1-2-7-22(16)33/h1-9,12-13H,10-11,14-15H2,(H,30,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEPYIHTPDJKCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC(=C(C=C4)Cl)Cl)CNC(=O)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














